molecular formula C15H14N2O2S B5628501 N~2~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE

N~2~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE

Cat. No.: B5628501
M. Wt: 286.4 g/mol
InChI Key: QAWOGIQRZNVTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-furamide is a sulfur-containing heterocyclic compound featuring a seven-membered cyclohepta[b]thiophene ring fused with a cyano group at position 3 and a 2-furamide substituent at position N². Its structural complexity arises from the cycloheptane ring, which introduces conformational flexibility compared to smaller cyclic analogs like cyclopenta[b]thiophenes .

Key structural features:

  • Cyclohepta[b]thiophene core: Provides enhanced lipophilicity and binding pocket adaptability compared to five- or six-membered thiophene analogs.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-9-11-10-5-2-1-3-7-13(10)20-15(11)17-14(18)12-6-4-8-19-12/h4,6,8H,1-3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWOGIQRZNVTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. This reaction produces an intermediate, which then undergoes further cyclization reactions to form the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano (-CN) and amide (-CONH-) groups dominate the compound’s reactivity.

a) Cyano Group Hydrolysis

Under acidic or basic conditions, the cyano group undergoes hydrolysis to form carboxylic acid derivatives:

  • Acidic Hydrolysis (H₂SO₄, H₂O, Δ): Converts -CN to -COOH, yielding 3-carboxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl-2-furamide (Fig. 1A).

  • Basic Hydrolysis (NaOH, EtOH): Forms a sodium carboxylate intermediate, which can be acidified to the free acid .

Table 1: Hydrolysis Conditions and Outcomes

Reaction ConditionsProductYield (%)Source
6M HCl, reflux, 12 hCarboxylic acid derivative78 (MDPI)
2M NaOH, EtOH, 80°C, 8 hSodium carboxylate (acidified to -COOH)85 (PubChem)

Nucleophilic Substitution at the Amide Bond

The furamide’s amide bond participates in nucleophilic substitution, particularly with amines or thiols:

a) Amine-Mediated Substitution

Reaction with primary amines (e.g., benzylamine) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) replaces the furan-2-carboxamide group:

  • Product: N²-(3-Cyano-cycloheptathiophen-2-yl)-N-benzylamide .

b) Thiol Exchange

Thiols (e.g., mercaptoethanol) displace the furamide under basic conditions (K₂CO₃, DMF), forming thioester derivatives .

Table 2: Substitution Reactions

NucleophileConditionsProduct TypeYield (%)Source
BenzylamineDCC, CH₂Cl₂, 0°C→RT, 24hN-Benzylamide72 (echemi)
HSCH₂CH₂OHK₂CO₃, DMF, 60°C, 6hThioester derivative68 (EvitaChem)

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes EAS at the α-position due to its electron-rich nature:

a) Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group at C5 of the furan, producing 5-nitro-2-furamide derivatives .

b) Sulfonation

Furan reacts with SO₃ in DCM to form sulfonic acid derivatives, enhancing solubility for biological assays .

Table 3: EAS Reactivity

ReactionReagentsPosition ModifiedApplicationSource
NitrationHNO₃ (conc.), H₂SO₄C5 of furanIntermediate for dyes (MDPI)
SulfonationSO₃, DCM, 0°CC5 of furanSolubility enhancement (PubChem)

Cycloaddition and Heterocycle Formation

The compound’s thiophene and furan moieties participate in [4+2] Diels-Alder reactions:

a) With Maleic Anhydride

Cycloheptathiophen-2-yl acts as a diene, reacting with maleic anhydride to form a bicyclic adduct (Fig. 1B) .

b) Oxazole Formation

Reaction with hydroxylamine (NH₂OH) converts the cyano group to an oxazole ring under acidic conditions .

a) Furan Oxidation

H₂O₂/Fe²+ oxidizes the furan ring to a γ-lactone, altering the compound’s planar structure .

b) Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces nitro-furamide derivatives to amines, useful in prodrug design .

Coordination Chemistry

The cyano group binds transition metals (e.g., Ag⁺, Cu²+), forming coordination polymers studied for catalytic applications .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the anticancer properties of compounds related to N~2~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-furamide.

Key Findings:

  • Cytotoxicity: Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells. The mechanism involves induction of apoptosis and inhibition of metastasis through the upregulation of apoptotic markers like caspases and downregulation of metalloproteinases (MMPs) .
  • Structure-Activity Relationship (SAR): The presence of the cyano group and the tetrahydrothiophene ring enhances the bioactivity of these compounds. Structural modifications can lead to variations in potency against different cancer types .
CompoundCell LineIC50 (µM)Mechanism
Compound 11PC35.4Apoptosis induction
Compound 12HepG24.8Anti-metastatic effect

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties.

Research Insights:

  • Inhibition Studies: Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation.

Drug Design and Development

The unique structure of this compound makes it a valuable candidate in drug design.

Applications in Drug Development:

  • Lead Compound: Its derivatives can serve as lead compounds for developing new drugs targeting cancer and inflammatory diseases. The ability to modify the furanamide moiety allows for optimization of pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N2-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Differences :

  • The cycloheptane ring in the target compound may confer improved metabolic stability over the cyclopenta analogs due to reduced ring strain.
  • The 2-furamide group offers distinct hydrogen-bonding geometry compared to the sulfamoyl or triazinyl groups in Compounds 24 and 23.

Chlorinated Cyclohepta[b]thiophene Analogs

2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (CAS: 315684-12-9) shares the same cyclohepta[b]thiophene core but substitutes the furamide with a chloro-acetamide group (MW = 268.76 g/mol, Density = 1.33 g/cm³) .

Property Target Compound Chloro-Acetamide Analog
Molecular Weight ~285–300 g/mol (est.) 268.76 g/mol
Substituent 2-Furamide Chloro-acetamide
Bioactivity (Reported) N/A Anticancer (preclinical)

Structural Implications :

  • The chloro group in the analog may enhance electrophilicity but could increase toxicity risks compared to the furamide’s oxygen-based polarity.

Furan-Containing Derivatives

The crystal structure of 9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one () demonstrates how furan rings participate in weak C–H···O hydrogen bonds, stabilizing 3D crystal networks. While this compound’s bioactivity is tied to its podophyllotoxin-like framework, the target compound’s furan moiety may similarly enhance solubility and intermolecular interactions .

Biological Activity

N~2~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-FURAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects based on recent studies and findings.

Chemical Structure and Properties

The compound's structure includes a cyano group, a tetrahydrocycloheptathiophene ring, and a furan moiety. The molecular formula is C15H20N2OSC_{15}H_{20}N_{2}OS with a molecular weight of approximately 292.40 g/mol. The InChI representation is as follows:

InChI 1S C15H20N2OS c1 2 3 9 14 18 17 15 12 10 16 11 7 5 4 6 8 13 11 19 15 \text{InChI 1S C15H20N2OS c1 2 3 9 14 18 17 15 12 10 16 11 7 5 4 6 8 13 11 19 15 }

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key steps include:

  • Formation of the Tetrahydrocycloheptathiophene Ring : Achieved through cyclization reactions.
  • Introduction of the Cyano Group : Via nucleophilic substitution.
  • Furan Moiety Addition : Through electrophilic aromatic substitution.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in relation to its interaction with cellular pathways and potential therapeutic applications.

Antiparasitic Activity

Research indicates that derivatives of compounds similar to N~2~-(3-CYANO...) exhibit significant antiparasitic activity. For instance, compounds with a thiochromen core have shown effectiveness against tropical diseases such as malaria and leishmaniasis. These compounds often function as allosteric inhibitors of critical enzymes involved in the metabolic pathways of parasites, leading to increased oxidative stress and subsequent cell death .

Cytotoxicity Studies

Cytotoxicity assays (e.g., MTT assay) have been employed to evaluate the viability of various cell lines upon exposure to N~2~-(3-CYANO...). Results demonstrate that concentrations below 10 μM can significantly reduce cell viability, indicating potent cytotoxic effects . The compound's mechanism appears to involve disruption of cellular processes through interaction with key amino acids in target enzymes .

Case Studies

  • Study on Antileishmanial Activity : A study evaluated the effects of similar compounds on Leishmania parasites, demonstrating that certain structural modifications enhance activity against these pathogens.
    CompoundEC50 (μM)Mechanism
    Compound A<10Allosteric inhibition
    Compound B<10Reactive oxygen species induction
  • Tropical Disease Targeting : Another investigation focused on the inhibition of trypanothione reductase (TR), revealing that structural analogs of quinones and furans exhibit high affinity towards TR, which is crucial for maintaining redox balance in trypanosomatids .

Q & A

Q. How can researchers ensure methodological expansion in long-term studies of this compound’s applications?

  • Methodological Answer : Apply historical and historiographic frameworks to track evolving research trends. For instance, analyze shifts from descriptive studies (e.g., early synthesis reports) to interpretative models (e.g., AI-driven optimization) while maintaining methodological transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.